![molecular formula C23H18N2O3S2 B2389620 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-59-6](/img/structure/B2389620.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as BPTM, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways.
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCarbonic Anhydrase 2 .
Mode of Action
It’s known that similar compounds have antibacterial activity, and their mode of action involves interaction with their targets leading to changes in bacterial cells .
Biochemical Pathways
Similar compounds have been found to have antibacterial activity, affecting both gram-negative and gram-positive bacteria .
Pharmacokinetics
Similar compounds have been found to have low mic (minimum inhibitory concentration) against certain bacterial strains , which suggests good bioavailability.
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Action Environment
It’s known that the antibacterial activity of similar compounds can be influenced by the presence of other agents, such as cell-penetrating peptides .
Avantages Et Limitations Des Expériences En Laboratoire
BPTM has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against several enzymes and biological pathways, making it a valuable tool for studying their functions. BPTM is also relatively easy to synthesize and purify, making it accessible to researchers. However, BPTM also has some limitations. It is a small molecule inhibitor, which may limit its specificity and selectivity towards its target enzymes. Furthermore, the inhibitory activity of BPTM may be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of BPTM. One direction is to further investigate its potential applications in cancer therapy. BPTM has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in neurodegenerative diseases. BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate the structure-activity relationship of BPTM and its analogs, which could lead to the development of more potent and selective inhibitors.
Méthodes De Synthèse
BPTM can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(methylsulfonyl)benzoyl chloride with 4-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to yield the final product, BPTM. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BPTM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways, including protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), and the Wnt/β-catenin signaling pathway. BPTM has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, which are known to play a role in neurodegenerative diseases.
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLAEJECQBIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

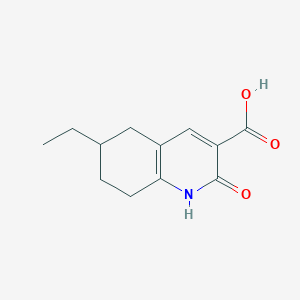
![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)

![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
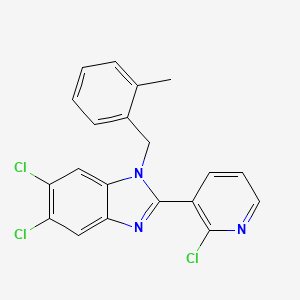
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)
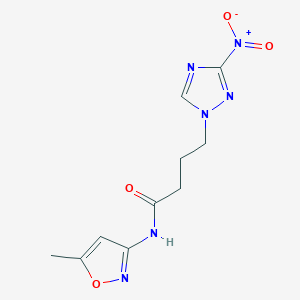
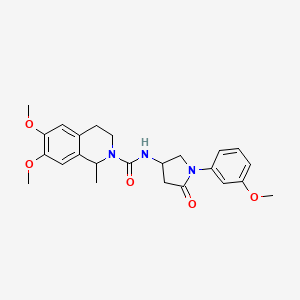
![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2389551.png)
![2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B2389553.png)
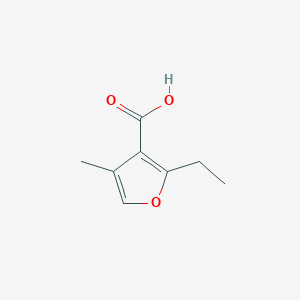
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)